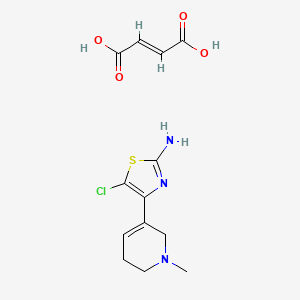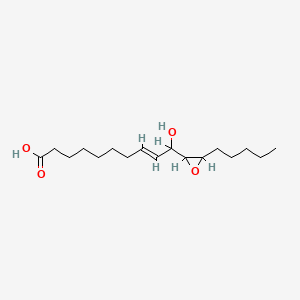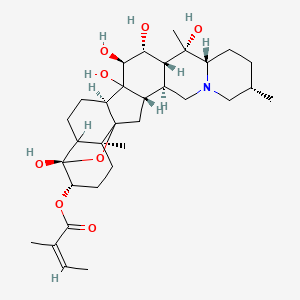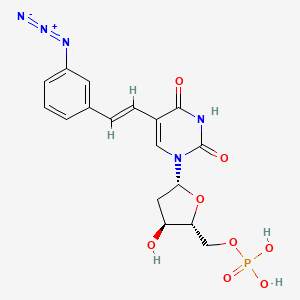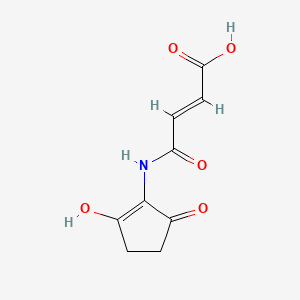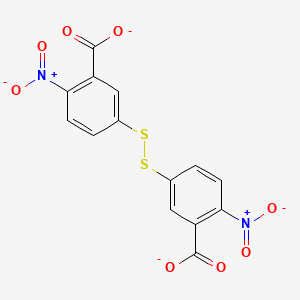
Dithionitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A standard reagent for the determination of reactive sulfhydryl groups by absorbance measurements. It is used primarily for the determination of sulfhydryl and disulfide groups in proteins. The color produced is due to the formation of a thio anion, 3-carboxyl-4-nitrothiophenolate.
Aplicaciones Científicas De Investigación
Reactive Oxidative Radicals Generation
Dithionitrobenzoic acid (DTNB) demonstrates potential as a source of oxidizing radicals in oxic soils, useful in organic pollutant remediation. This process involves the transformation of benzoic acid into para-hydroxybenzoic acid, serving as an indicator of oxidative radical production. The effectiveness of this method varies with dithionite concentration, soil dosage, temperature, and pH, suggesting DTNB's utility in advanced oxidation remediation (Ibrahim et al., 2021).
Enzyme Assays
DTNB, also known as Ellman's reagent, is widely used for thiol quantification in enzyme assays. Its utility extends to various enzymes, like acetyl and butyrylcholinesterase. Recent advancements have led to fluorescent or chemiluminescent thiol probes, offering more practicality for enzyme assays, especially in high-throughput drug screening programs (Maeda et al., 2005).
Optical Sensing of Biothiols
The development of optical sensors using DTNB-modified gold nanoparticles (DTNB-Au-NP) enables the selective determination of biothiols from biological samples and pharmaceuticals. This sensor's design allows for the measurement of absorbance changes associated with the reaction between biothiols and DTNB, showcasing DTNB's role in enhancing biothiol detection sensitivity (Güçlü et al., 2013).
Nanosized Zero-Valent Iron Particles Production
DTNB is employed in the production of nanoscale zero-valent iron (nZVI) particles, useful for environmental remediation. The dithionite method provides advantages over conventional methods, such as using less expensive reducing agents and avoiding the production of explosive hydrogen gas. This method also demonstrates effectiveness in degrading pollutants like trichloroethylene (Sun et al., 2008).
Trace Metal Ion Detection
DTNB-modified gold nanoparticles facilitate the selective detection of trace metal ions like Cr3+ in aqueous solutions. This method leverages the ion-templated chelation process, causing a measurable change in the extinction spectrum of the nanoparticles, highlighting DTNB's utility in trace metal ion sensing (Dang et al., 2009).
Cancer Treatment Research
DTNB is utilized in identifying L-methionase producing bacterial strains, an enzyme with potential application against various types of cancers. L-Methionase limits methionine in cancer cells, leading to apoptosis. It also plays a role in gene activation and inactivation due to its impact on methylation. This enzyme's role in cancer cell nutrition and growth highlights its therapeutic potential (Sharma et al., 2014).
Propiedades
Nombre del producto |
Dithionitrobenzoic acid |
|---|---|
Fórmula molecular |
C14H6N2O8S2-2 |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
5-[(3-carboxylato-4-nitrophenyl)disulfanyl]-2-nitrobenzoate |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)/p-2 |
Clave InChI |
KIUMMUBSPKGMOY-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |
Sinónimos |
5,5'-Dithiobis(2-nitrobenzoic Acid) 5,5'-Dithiobis(nitrobenzoate) Acid, Dithionitrobenzoic Dithionitrobenzoic Acid DTNB Ellman Reagent Ellman's Reagent Ellmans Reagent Reagent, Ellman's |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-(5-cyanothiophen-2-yl)methylideneamino]thiourea](/img/structure/B1237059.png)


![6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1237066.png)
![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)

